![molecular formula C14H13NO3 B1619912 Ácido [(1-naftilacil)amino]acético CAS No. 6277-60-7](/img/structure/B1619912.png)

Ácido [(1-naftilacil)amino]acético

Descripción general

Descripción

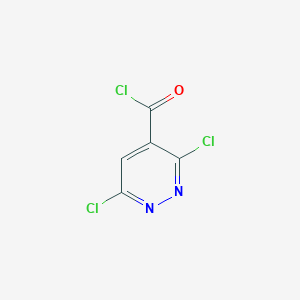

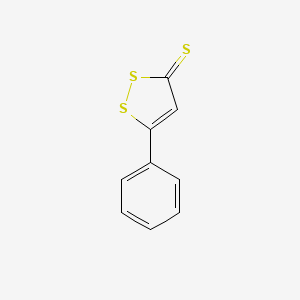

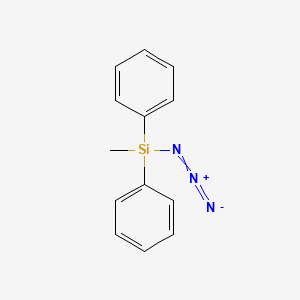

“[(1-Naphthylacetyl)amino]acetic acid” is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.261 . It is also known by its IUPAC name, 2-[(2-naphthalen-1-ylacetyl)amino]acetic acid .

Synthesis Analysis

The synthesis of N-acetyl-α-amino acids, which could potentially include “[(1-Naphthylacetyl)amino]acetic acid”, has been described in the literature . The process involves the acetylation of L-proline and 4-hydroxy-L-proline by acetic anhydride in aqueous solutions of the starting compounds on heating the reaction mixes from 50°C to 70°C .Molecular Structure Analysis

The molecular structure of “[(1-Naphthylacetyl)amino]acetic acid” consists of a naphthalene ring attached to an acetyl group, which is further linked to an aminoacetic acid group .Aplicaciones Científicas De Investigación

Agricultura: Mejora del crecimiento del pepino

El ácido [(1-naftilacil)amino]acético, como derivado del ácido naftalenacético (NAA), ha sido estudiado por sus efectos en el crecimiento del pepino. Las altas temperaturas pueden limitar la producción de pepinos al afectar la expresión sexual y las etapas fisiológicas. Un estudio ha demostrado que la aplicación foliar con NAA puede mejorar el crecimiento, la proporción de sexos y la productividad de los pepinos bajo altas temperaturas en áreas semiáridas .

Mejora del rendimiento de los cultivos: Producción de trigo

En el campo de la mejora del rendimiento de los cultivos, particularmente para el trigo, el compuesto se ha utilizado para estudiar el efecto de la aplicación foliar de aminoácidos, ácidos orgánicos y NAA. La investigación indica que los tratamientos con estos compuestos pueden aumentar significativamente el área de la hoja bandera, la proporción de clorofila y la altura total de la planta, contribuyendo a una mayor producción de trigo .

Horticultura: Desarrollo de la planta de tomate

La aplicación de NAA ha sido investigada en horticultura para estudiar su impacto en el crecimiento y el rendimiento de las plantas de tomate. El aumento del suministro de NAA se ha asociado con un aumento significativo en la altura de la planta, lo cual es crucial para la viabilidad comercial de la producción de tomate .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 1-naphthaleneacetic acid, interact with various cellular components

Mode of Action

It can be inferred from related compounds that it may interact with its targets to induce certain biochemical changes

Biochemical Pathways

It is known that similar compounds can be synthesized from glycolytic and citric acid cycle intermediates . Therefore, it is possible that [(1-Naphthylacetyl)amino]acetic acid may affect these or related pathways.

Pharmacokinetics

It is known that 1-naphthaleneacetic acid, a related compound, is considered to be only slightly toxic but can be toxic to animals at higher concentrations

Result of Action

It is known that 1-naphthaleneacetic acid, a related compound, can restore the agravitropic nature of root growth in certain plant species

Action Environment

It is known that the ph can affect the action of certain compounds, including amino acids Therefore, it is possible that environmental factors such as pH could influence the action of [(1-Naphthylacetyl)amino]acetic acid

Análisis Bioquímico

Biochemical Properties

[(1-Naphthylacetyl)amino]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with amino acid transporters and enzymes involved in amino acid metabolism

Cellular Effects

[(1-Naphthylacetyl)amino]acetic acid has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes modulation of calcium-permeable AMPA receptors, which play a role in synaptic plasticity and neuronal communication . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

The molecular mechanism of [(1-Naphthylacetyl)amino]acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can inhibit specific enzymes involved in amino acid metabolism, leading to alterations in cellular processes and metabolic pathways. Understanding these mechanisms is crucial for developing targeted therapies and studying the compound’s effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(1-Naphthylacetyl)amino]acetic acid can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability and degradation rates are essential factors in determining its efficacy and potential applications in biochemical research. Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for studying biochemical reactions and cellular physiology.

Dosage Effects in Animal Models

The effects of [(1-Naphthylacetyl)amino]acetic acid vary with different dosages in animal models . At lower doses, the compound can have beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research.

Metabolic Pathways

[(1-Naphthylacetyl)amino]acetic acid is involved in various metabolic pathways, including amino acid metabolism and glycolysis The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of [(1-Naphthylacetyl)amino]acetic acid within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes via amino acid transporters, leading to its accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for studying the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

[(1-Naphthylacetyl)amino]acetic acid is localized in specific subcellular compartments, where it exerts its activity and function The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles

Propiedades

IUPAC Name |

2-[(2-naphthalen-1-ylacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-13(15-9-14(17)18)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZHJBUIQBHUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978434 | |

| Record name | N-[1-Hydroxy-2-(naphthalen-1-yl)ethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-60-7 | |

| Record name | NSC34872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[1-Hydroxy-2-(naphthalen-1-yl)ethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethoxyphenyl)azo]-p-cresol](/img/structure/B1619845.png)

![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-(9-oxo-9H-naphth[3,2,1-kl]acridin-2-yl)-](/img/structure/B1619847.png)